tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate
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Overview
Description
tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and a hexyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and 4-methyl-2-(piperidin-2-yl)hexylamine as starting materials. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It can act as a ligand for certain receptors, providing insights into their structure and function .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of drugs for neurological disorders and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique structure makes it valuable for the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperidine ring and hexyl chain play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate
- tert-butyl (4-methylpiperidin-4-yl)carbamate
- tert-butyl carbamate
Comparison: tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate is unique due to its specific structure, which includes a piperidine ring and a hexyl chain. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate has a different substitution pattern on the piperidine ring, leading to variations in its reactivity and binding affinity .
Properties
Molecular Formula |
C17H34N2O2 |
---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
tert-butyl N-(4-methyl-2-piperidin-2-ylhexyl)carbamate |
InChI |
InChI=1S/C17H34N2O2/c1-6-13(2)11-14(15-9-7-8-10-18-15)12-19-16(20)21-17(3,4)5/h13-15,18H,6-12H2,1-5H3,(H,19,20) |
InChI Key |
PFYRCLBCOBRGKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CNC(=O)OC(C)(C)C)C1CCCCN1 |
Origin of Product |
United States |
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